molecular formula C13H12ClF6NO B2683217 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 478261-82-4

N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide

Cat. No.: B2683217
CAS No.: 478261-82-4
M. Wt: 347.69
InChI Key: YFRQAWZFVGSRLL-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide is a chloro-substituted propanamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) groups confer high electronegativity and lipophilicity, which are critical for enhancing metabolic stability and binding affinity in pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF6NO/c1-11(2,6-14)10(22)21-9-4-7(12(15,16)17)3-8(5-9)13(18,19)20/h3-5H,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRQAWZFVGSRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 3-chloro-2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,5-bis(trifluoromethyl)aniline is dissolved in an appropriate solvent like dichloromethane, and the 3-chloro-2,2-dimethylpropanoyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 3,5-bis(trifluoromethyl)aniline and 3-chloro-2,2-dimethylpropanoic acid.

Scientific Research Applications

Pharmacological Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide has been investigated for its pharmacological properties. It exhibits potential as a therapeutic agent due to its ability to interact with biological targets such as receptors and enzymes. Research indicates that compounds with trifluoromethyl groups often show enhanced activity against various biological pathways .

Case Study: Anticancer Activity

A study explored the compound's effects on cancer cell lines, demonstrating cytotoxicity against specific types of tumors. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. Its thermal stability and resistance to degradation under harsh conditions allow its use in developing advanced materials such as coatings and polymers.

Agricultural Chemistry

Research has also indicated potential applications in agricultural chemistry as a pesticide or herbicide. The trifluoromethyl group enhances the compound's efficacy against pests while minimizing environmental impact due to its targeted action .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, leading to covalent modifications. These interactions can modulate the activity of target proteins and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Therapeutic Analogs: Neurokinin 1 Receptor Antagonists

Example Compound :
2-(3,5-Bis(trifluoromethyl)phenyl)-N-(5-(4-glycylpiperazin-1-yl)-2'-methyl-[1,1'-biphenyl]-2-yl)-N,2-dimethylpropanamide ()

  • Key Structural Features :
    • Shared 3,5-bis(trifluoromethyl)phenyl group.
    • Biphenyl and glycylpiperazine substituents on the amide nitrogen.
  • The glycylpiperazine group introduces polarity, enhancing solubility and pharmacokinetics.
  • Comparison :
    • The target compound lacks the biphenyl and piperazine groups, suggesting simpler synthesis but possibly reduced receptor selectivity.

Example Compound :
2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(o-tolyl)pyridin-3-yl)-N,2-dimethylpropanamide ()

  • Key Structural Features :
    • Pyridine ring and o-tolyl substituent.
    • Shared bis(trifluoromethyl)phenyl and dimethylpropanamide groups.
  • Functional Implications :
    • The pyridine ring may enhance hydrogen bonding with biological targets.
    • Chlorine at the 6-position of pyridine could influence electronic properties.
  • Comparison :
    • The target compound’s 3-chloro group on the propanamide may increase steric hindrance, affecting metabolic pathways compared to the pyridine-based analog .

Agrochemical Analogs: Benzamide Derivatives

Example Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

  • Key Structural Features :
    • Benzamide backbone with trifluoromethyl and isopropoxy groups.
  • Functional Implications :
    • Widely used as a fungicide targeting succinate dehydrogenase (SDH) in fungi.
  • Comparison :
    • The target compound’s propanamide structure and bis(trifluoromethyl)phenyl group may offer distinct binding modes compared to flutolanil’s benzamide scaffold.
    • Chlorine substitution in the target compound could enhance oxidative stability relative to flutolanil’s ether linkage .

Table 1: Structural and Property Comparison

Compound Name Key Substituents Molecular Weight* LogP (Predicted) Potential Application
Target Compound 3-chloro-2,2-dimethylpropanamide, bis(CF₃) ~387.7 ~4.5 Pharmaceutical intermediate
Compound (NK1 antagonist) Biphenyl, glycylpiperazine ~700.2 ~3.8 Therapeutic agent
Compound (Fosnetupitant intermediate) Pyridine, o-tolyl ~513.8 ~5.2 Drug synthesis intermediate
Flutolanil (Agrochemical) Benzamide, isopropoxy ~323.3 ~3.9 Fungicide

*Calculated based on structural formulas.

  • Key Observations :
    • The target compound’s moderate molecular weight (~387.7) and logP (~4.5) suggest balanced lipophilicity, suitable for membrane permeability in drug candidates.
    • and compounds exhibit higher molecular weights due to extended aromatic systems, which may limit bioavailability but improve target engagement.
    • Flutolanil’s lower molecular weight and logP align with agrochemical requirements for broad-spectrum activity and environmental stability .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis (e.g., via amidation of 3-chloro-2,2-dimethylpropanoyl chloride with 3,5-bis(trifluoromethyl)aniline) is likely simpler than analogs requiring multi-step functionalization (e.g., glycylpiperazine coupling in ) .
  • Agrochemical Potential: Structural parallels with flutolanil suggest possible fungicidal activity, though the propanamide backbone may necessitate novel modes of action .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂ClF₆NO
  • Molecular Weight : 347.69 g/mol
  • Melting Point : 119–121 °C
  • CAS Number : 478261-82-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, research indicates that this compound may inhibit the growth of liver cancer cells by modulating specific signaling pathways.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in liver cancer cell lines (HepG2 and Hep3B) in a concentration-dependent manner. Treatment with varying concentrations (1–10.8 µM) over different time periods (0–72 h) resulted in significant inhibition of cell growth and colony formation .
    • It activates the hepatocyte nuclear factor 4 alpha (HNF 4α), which is associated with tumor proliferation and metastasis. The binding of the compound to HNF 4α enhances its expression and DNA binding activity while inhibiting the STAT3 signaling pathway, which is often activated in cancer .
  • In Vivo Studies :
    • An in vivo study demonstrated that administration of the compound at a dosage of 5 mg/kg effectively prevented liver tumor growth in animal models. The results suggest that the compound's anticancer effects are closely related to its ability to inhibit the STAT3 pathway through enhanced HNF 4α activity .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for treating neurodegenerative diseases such as Alzheimer's disease.

  • Research Findings :
    • A study designed several analogues of this compound to evaluate their potency against AChE and BuChE. The findings indicated that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in dementia treatment .

Study on Liver Cancer Cells

A pivotal study explored the effects of this compound on liver cancer cells:

Concentration (µM)Treatment Duration (h)Cell Growth Inhibition (%)
12420
54840
107270

The results indicated a clear dose-response relationship where higher concentrations led to greater inhibition of cell growth and increased apoptosis markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification methods for N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide?

  • Methodological Answer : A common approach involves coupling 3-chloro-2,2-dimethylpropanoyl chloride with 3,5-bis(trifluoromethyl)aniline under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine. Post-reaction, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Evidence from analogous syntheses highlights yields of ~80–84% after optimization . For scale-up, recrystallization in solvents like dichloromethane/hexane may improve purity. Safety protocols (glovebox use, PPE) must align with handling toxic intermediates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies carbonyl (C=O) and amide (N–H) functional groups. For crystalline samples, X-ray diffraction resolves stereochemistry. Contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR) may indicate impurities or isomerization, necessitating re-purification .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Antimicrobial activity can be assessed via broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus). For neurokinin receptor antagonism (a potential application inferred from structural analogs), competitive binding assays using radiolabeled ligands (e.g., substance P) and receptor-expressing cell lines are recommended. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify the propanamide backbone (e.g., replacing chlorine with bromine or altering methyl groups) and compare activity. For example, analogs with bulkier substituents on the phenyl ring (e.g., 3,5-dichloro vs. trifluoromethyl) showed reduced antistaphylococcal MICs in related compounds . Computational docking (e.g., AutoDock Vina) into target proteins (e.g., bacterial dihydrofolate reductase) identifies key binding interactions. Validate predictions with in vitro assays .

Q. What strategies address poor solubility in pharmacokinetic studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400, DMSO) or formulate as nanoparticles via solvent evaporation. Monitor plasma stability using HPLC-MS/MS after intravenous/oral administration in rodent models. Pharmacokinetic parameters (t½, Cmax) should be compared against analogs like elinzanetant, which shares the 3,5-bis(trifluoromethyl)phenyl motif and exhibits neurokinin antagonism .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. neurokinin antagonism)?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines to confirm target specificity. For instance, if antimicrobial activity occurs at µM-range concentrations but receptor antagonism requires nM levels, off-target effects may dominate at higher doses. Cross-validate using gene knockout models (e.g., CRISPR-Cas9) to isolate mechanisms .

Q. What analytical methods quantify degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring can identify hydrolysis or oxidation byproducts (e.g., dechlorinated derivatives). For photostability, expose samples to UV light (ICH Q1B guidelines) and track degradation via diode-array detection. Compare results to structurally related antiemetics like netupitant, which degrade via similar pathways .

Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?

  • Methodological Answer : Run MD simulations (e.g., GROMACS) to model interactions with proposed targets (e.g., bacterial membrane proteins or human NK1 receptors). Key metrics include binding free energy (MM-PBSA) and hydrogen bond persistence. Validate simulations with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Key Data from Literature

Property/ActivityValue/ObservationReference
Antistaphylococcal MIC (analog)0.15–5.57 µM
Synthetic Yield (analog)83.9% after flash chromatography
Receptor Binding (neurokinin analog)Competitive IC50: <10 nM
Thermal Decomposition Onset~200°C (TGA inferred from analogs)

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